molecular formula C11H12ClNO B14844007 7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one

7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one

Cat. No.: B14844007
M. Wt: 209.67 g/mol
InChI Key: TYQHUXNODIVWPH-UHFFFAOYSA-N
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Description

7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one is an organic compound with the molecular formula C11H12ClNO It is a derivative of benzoazepine, characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one involves its interaction with specific molecular targets. It acts as an antagonist to certain receptors, inhibiting their activity. The compound’s structure allows it to bind to the active sites of enzymes or receptors, blocking their normal function and thereby exerting its effects .

Comparison with Similar Compounds

Uniqueness: The presence of both chlorine and methyl groups in 7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

7-chloro-9-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C11H12ClNO/c1-7-5-8(12)6-9-10(14)3-2-4-13-11(7)9/h5-6,13H,2-4H2,1H3

InChI Key

TYQHUXNODIVWPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NCCCC2=O)Cl

Origin of Product

United States

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